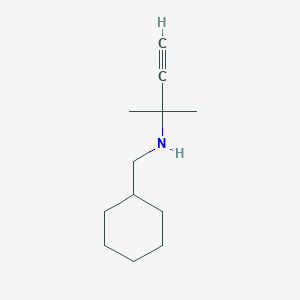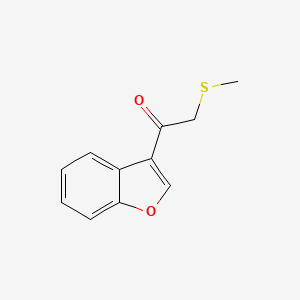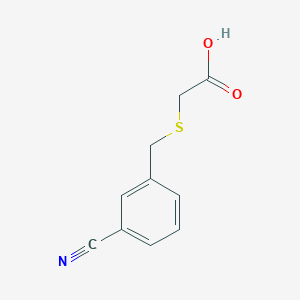
2-((3-Cyanobenzyl)thio)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Cyanobenzyl)thio)acetic acid is a chemical compound with the molecular formula C10H9NO2S and a molecular weight of 207.25 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound features a benzyl group substituted with a cyano group and a thioacetic acid moiety, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyanobenzyl)thio)acetic acid typically involves the reaction of 3-cyanobenzyl chloride with thioacetic acid in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the thioacetic acid displaces the chloride ion on the benzyl group .
Industrial Production Methods
This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-((3-Cyanobenzyl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The thioacetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or lithium aluminum hydride can reduce the cyano group.
Substitution: Bases like sodium hydride or potassium carbonate can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thioacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-((3-Cyanobenzyl)thio)acetic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action for 2-((3-Cyanobenzyl)thio)acetic acid largely depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their activity or function. The cyano group can act as an electrophile, while the thioacetic acid moiety can participate in nucleophilic attacks, making it a versatile compound in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thioacetic acid: Shares the thioacetic acid moiety but lacks the benzyl and cyano groups.
3-Cyanobenzyl chloride: Contains the benzyl and cyano groups but lacks the thioacetic acid moiety.
Benzylthioacetic acid: Similar structure but without the cyano group.
Uniqueness
2-((3-Cyanobenzyl)thio)acetic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it particularly useful as an intermediate in organic synthesis and in various research applications .
Eigenschaften
Molekularformel |
C10H9NO2S |
|---|---|
Molekulargewicht |
207.25 g/mol |
IUPAC-Name |
2-[(3-cyanophenyl)methylsulfanyl]acetic acid |
InChI |
InChI=1S/C10H9NO2S/c11-5-8-2-1-3-9(4-8)6-14-7-10(12)13/h1-4H,6-7H2,(H,12,13) |
InChI-Schlüssel |
ZUTJBZUVXGLAJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C#N)CSCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


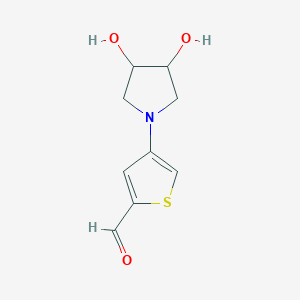
![5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13172111.png)
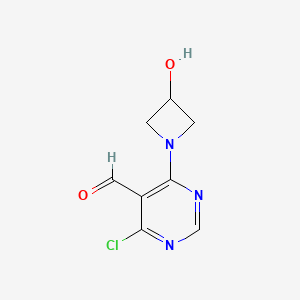
![6-[2-(Propan-2-yl)hydrazin-1-yl]pyridine-3-carboxamide](/img/structure/B13172126.png)
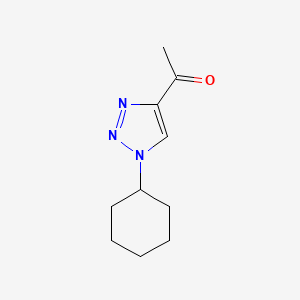
![1-[2-(ethylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13172143.png)


![2-([(Benzyloxy)carbonyl]amino)-1-methylcyclopentane-1-carboxylicacid](/img/structure/B13172154.png)



